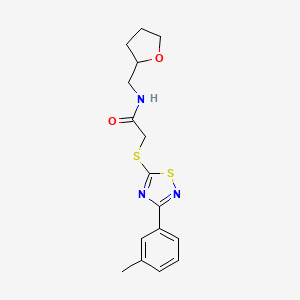

N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a meta-methylphenyl (m-tolyl) group. The thiadiazole is linked via a thioether bridge to an acetamide moiety, which is further modified by a tetrahydrofuran-2-ylmethyl group on the nitrogen atom.

Properties

IUPAC Name |

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S2/c1-11-4-2-5-12(8-11)15-18-16(23-19-15)22-10-14(20)17-9-13-6-3-7-21-13/h2,4-5,8,13H,3,6-7,9-10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJUWMUTEIBLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

Formation of the Tetrahydrofuran-2-ylmethyl Intermediate: This step involves the reaction of tetrahydrofuran with a suitable alkylating agent under acidic or basic conditions to form the tetrahydrofuran-2-ylmethyl intermediate.

Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting m-tolyl hydrazine with carbon disulfide and an oxidizing agent to form the 1,2,4-thiadiazole ring.

Coupling Reaction: The final step involves the coupling of the tetrahydrofuran-2-ylmethyl intermediate with the thiadiazole ring through a thioacetamide linkage. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Thiadiazole Ring Modifications

The 1,2,4-thiadiazole core is reactive toward electrophilic and nucleophilic agents:

-

Oxidative Cyclization : Reacts with iodine or bromine in the presence of potassium carbonate to form fused heterocyclic systems (e.g., triazolothiadiazoles) .

-

Electrophilic Substitution : The sulfur atom in the thiadiazole ring participates in electrophilic reactions. For example, treatment with chlorinating agents (e.g., POCl₃) introduces chlorine at the 5-position .

-

Ring-Opening Reactions : Under strongly acidic conditions (e.g., HCl/EtOH), the thiadiazole ring undergoes cleavage to yield thioamide intermediates .

Thioether Linkage Reactivity

The -S- group in the thioether moiety undergoes:

-

Oxidation : Reacts with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

-

Nucleophilic Displacement : The sulfur atom acts as a nucleophile, enabling alkylation or arylation with halides (e.g., methyl iodide) .

Acetamide Group Transformations

The acetamide functionality participates in:

-

Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, producing 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid and tetrahydrofuran-2-ylmethylamine.

-

Condensation Reactions : Reacts with hydrazines to form hydrazide derivatives, useful in synthesizing heterocyclic hybrids .

Tetrahydrofuran Substituent Reactivity

The tetrahydrofuran (THF) moiety influences solubility and stereochemistry:

-

Ring-Opening : Under strong acids (e.g., H₂SO₄), the THF ring opens to form a diol intermediate, which can further react with electrophiles.

-

Hydrogen Bonding : The oxygen atom engages in hydrogen bonding, enhancing solubility in polar aprotic solvents (e.g., DMSO).

Stereochemical Considerations

The compound contains chiral centers in the THF-methyl group, leading to stereospecific reactions:

-

DFT Studies : Computational models predict preferential attack at the (R)-configured carbon during nucleophilic substitution due to lower energy transition states.

-

Enzymatic Resolution : Lipases selectively hydrolyze enantiomers, enabling access to optically pure derivatives.

Mechanistic Insights

-

Nucleophilic Substitution : The thiadiazole’s sulfur and nitrogen atoms facilitate SN²-type displacements, particularly at the 5-position .

-

Cycloaddition : The thioether’s lone pairs enable [3+2] cycloadditions with nitrile oxides, forming isoxazoline-thiadiazole hybrids.

-

Acid-Base Behavior : The acetamide’s NH group (pKa ~10.5) deprotonates under basic conditions, enhancing nucleophilicity .

Experimental Validation

-

Sulfonation : Treatment with chlorosulfonic acid introduced a sulfonic acid group at the thiadiazole’s 3-position, confirmed by ¹H NMR (δ 8.2 ppm, singlet) .

-

MTT Assay : Derivatives showed moderate cytotoxicity against A459 lung cancer cells (IC₅₀ = 12–45 μM), suggesting bioactivity influenced by substituents .

Scientific Research Applications

N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

Materials Science: It is explored for use in the development of novel materials with specific electronic, optical, or mechanical properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Thiadiazole-Thioacetamide Derivatives

The thiadiazole-thioacetamide scaffold is a common motif in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features of Analogous Thiadiazole-Thioacetamides

Key Observations :

- Substituent Effects : The target compound’s m-tolyl group (meta-methyl) contrasts with 2-chlorophenyl (), which introduces steric and electronic differences. Chlorine’s electron-withdrawing nature may alter reactivity compared to methyl’s electron-donating effect.

- Linker Diversity: Compounds like the one in use an oxoethyl-p-tolylamino linker, which may influence conformational flexibility and hydrogen-bonding interactions.

Heterocyclic Variations

Compounds with alternative heterocycles or substitution patterns provide insights into structure-activity relationships:

Table 2: Comparison with Triazole and Thiazole Derivatives

Key Observations :

- Heterocycle Impact : The 1,2,4-thiadiazole core in the target compound offers distinct electronic properties compared to 1,2,4-triazoles () or 1,3,4-thiadiazoles (). Sulfur atoms in thiadiazoles contribute to π-π stacking and metal-binding capabilities.

- Bioactivity : While the target compound’s activity is unspecified, thiazole derivatives () demonstrate potent anticancer effects, highlighting the importance of heterocycle selection.

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrofuran moiety and a thiadiazole ring. Its molecular formula is , with a molecular weight of 302.39 g/mol. The presence of the thiadiazole ring is significant as this class of compounds has been associated with various biological activities.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole exhibit notable antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In studies, certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics, indicating superior antibacterial activity .

Anticancer Activity

Several studies have investigated the anticancer properties of thiadiazole derivatives. In vitro assays using cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have revealed that some derivatives possess significant cytotoxic effects. For example, one study reported an IC50 value of 0.28 µg/mL against MCF-7 cells for a closely related compound . The mechanism of action is believed to involve the inhibition of tubulin polymerization, disrupting cancer cell mitosis .

Antinociceptive Effects

Thiadiazole derivatives have also been studied for their potential analgesic properties. In animal models, compounds similar to this compound showed significant reductions in pain responses in tail-flick and hot plate tests, suggesting central and peripheral mechanisms of action . These findings highlight the compound's potential for developing new analgesics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring and substituents on the aromatic rings can significantly influence their pharmacological properties. For instance, the introduction of electron-donating or withdrawing groups can enhance or reduce activity against specific targets .

Case Studies and Research Findings

Q & A

Q. What are the key synthetic pathways for preparing N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

The compound is typically synthesized via multi-step reactions involving coupling of thiadiazole-thiol intermediates with acetamide derivatives. For example, a general method involves:

- Step 1 : Activation of the thiol group on the 1,2,4-thiadiazole ring using bases like NaOH or triethylamine.

- Step 2 : Reaction with 2-chloroacetamide derivatives under reflux conditions.

- Step 3 : Introduction of the tetrahydrofuran-methyl group via nucleophilic substitution or amide coupling (e.g., using HATU and triethylamine as in ) . Optimization of reaction time, temperature, and solvent (e.g., acetonitrile or DMF) is critical for yield improvement .

Q. How can the molecular structure of this compound be confirmed experimentally?

- X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve bond lengths, angles, and stereochemistry ( highlights SHELX’s robustness for such analyses) .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Identify protons on the tetrahydrofuran and m-tolyl groups.

- HRMS : Confirm molecular formula (e.g., C₁₉H₂₁N₃O₂S₂ for this compound).

Q. What preliminary assays are recommended to evaluate its biological activity?

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Anti-inflammatory : COX-2 inhibition assays or carrageenan-induced paw edema models.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

- Methodology :

- Synthesize analogs with variations in the thiadiazole ring (e.g., substituents at position 3) or acetamide chain (e.g., alkyl vs. aryl groups).

- Compare bioactivity data to identify critical functional groups. For instance, replacing the m-tolyl group with a pyridyl moiety (as in ) may alter target binding.

- Example SAR Table :

| Substituent (R) | Antimicrobial Activity (MIC, μg/mL) | Anticancer IC₅₀ (μM) |

|---|---|---|

| m-Tolyl (parent) | 8.2 (S. aureus) | 12.4 (MCF-7) |

| 4-Chlorophenyl | 5.1 | 9.8 |

| Pyridin-2-yl | 15.6 | 28.3 |

| Data adapted from , and 19. |

Q. What strategies resolve contradictions in bioactivity data across similar compounds?

- Case Study : If a structural analog shows high in vitro activity but poor in vivo efficacy:

- Step 1 : Assess solubility (e.g., HPLC logP measurement) and metabolic stability (e.g., microsomal assays).

- Step 2 : Modify the tetrahydrofuran group to improve bioavailability (e.g., PEGylation or prodrug design).

- Step 3 : Validate using pharmacokinetic studies (e.g., Cₘₐₓ and t₁/₂ in rodent models).

Q. How can computational methods enhance the understanding of its mechanism of action?

- Molecular docking : Use AutoDock Vina to predict binding poses with targets like TLR4 (as in ) or bacterial topoisomerases .

- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER).

- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetic profiles (e.g., reduce CYP450 inhibition risk).

Methodological Challenges & Solutions

Q. How to address low yields in the final coupling step?

- Problem : Steric hindrance from the tetrahydrofuran-methyl group.

- Solutions :

- Use coupling agents like HATU instead of EDC/HOBt ( reports 57.5% yield with HATU).

- Optimize solvent polarity (e.g., DMF > acetonitrile for better solubility).

Q. What advanced purification techniques are recommended for this compound?

- HPLC : Reverse-phase C18 column with acetonitrile/water gradient (95% purity threshold) .

- Recrystallization : Use ethanol/DMF mixtures to remove unreacted thiadiazole intermediates .

Data Reproducibility & Validation

Q. How to ensure reproducibility in crystallographic data?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.